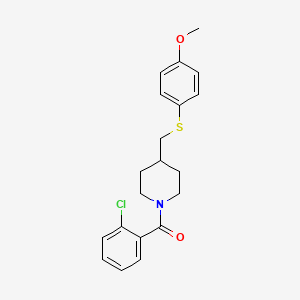

(2-Chlorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-chlorophenyl)-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO2S/c1-24-16-6-8-17(9-7-16)25-14-15-10-12-22(13-11-15)20(23)18-4-2-3-5-19(18)21/h2-9,15H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPLDXKPJPJDLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with 4-(((4-methoxyphenyl)thio)methyl)piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-chlorophenyl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)carboxylic acid.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives containing thiazole or piperidine moieties have been shown to inhibit cancer cell proliferation effectively. The presence of the methoxy group is often associated with enhanced lipophilicity and bioavailability, which can improve the anticancer activity of the compound .

Antidepressant and Anxiolytic Effects

Compounds featuring piperidine structures are frequently investigated for their effects on the central nervous system. Studies suggest that modifications to the piperidine ring can result in varying affinities for neurotransmitter receptors, potentially leading to antidepressant and anxiolytic effects. The specific substitution patterns on the piperidine may influence these pharmacological properties .

Sigma Receptor Binding

Recent studies have explored the binding affinities of similar compounds at sigma receptors, which are implicated in various neurological disorders. The structural characteristics of (2-Chlorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone may allow it to act as a sigma receptor ligand, offering potential pathways for treating conditions such as depression or schizophrenia .

Antimicrobial Properties

The compound's thioether linkage has been linked to antimicrobial activity. Compounds with similar thioether structures have demonstrated efficacy against various bacterial strains. This suggests that this compound) could be evaluated for its antimicrobial properties in future studies .

Case Study 1: Anticancer Efficacy

In one study, derivatives of piperidine were synthesized and screened against multiple cancer cell lines. Compounds with methoxy and chlorophenyl substitutions showed significant growth inhibition in breast cancer cell lines, indicating that similar modifications in this compound) could enhance its anticancer efficacy .

Case Study 2: CNS Activity

Another investigation focused on the CNS activity of piperidine derivatives. The study found that compounds with specific substitutions exhibited anxiolytic effects in animal models. This suggests that this compound) may hold potential as a therapeutic agent for anxiety disorders .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1 summarizes structural features of closely related compounds:

Key Observations :

- Piperidine vs. Piperazine : The target compound and most analogues use a piperidine core, whereas Compound 21 employs a piperazine ring, which introduces an additional nitrogen atom and alters basicity .

- Substituent Positioning : The 2-chlorophenyl group in the target compound may confer steric and electronic differences compared to 4-chlorophenyl () or 4-methylphenyl () analogues .

- Thioether Linkage : The (4-methoxyphenyl)thio)methyl group in the target compound is structurally distinct from the trifluoromethylpyridin-thio group in Compound 28, which likely impacts lipophilicity and receptor binding .

Physicochemical Properties

Table 2 compares calculated or reported properties:

Key Observations :

Biological Activity

The compound (2-Chlorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone , also known as N-(2-chlorophenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide, is a synthetic organic molecule belonging to the class of piperidine derivatives. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : N-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine-1-carboxamide

- Molecular Formula : C20H23ClN2O2S

- CAS Number : 1421453-90-8

- Molecular Weight : 390.9 g/mol

The structure features a piperidine ring substituted with a 2-chlorophenyl group, a methoxyphenylthio group, and a carboxamide group, which contribute to its unique biological properties.

The precise biological mechanisms of this compound are not fully elucidated. However, potential mechanisms may include:

- Receptor Interactions : The compound may interact with various receptors involved in pain modulation and inflammation.

- Enzyme Inhibition : It might inhibit specific enzymes that play roles in metabolic pathways related to cancer and inflammation.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar piperidine structures can inhibit cell proliferation in various cancer cell lines, including colon adenocarcinoma and breast cancer cells. The presence of the methoxy group is believed to enhance the cytotoxicity against these cell lines due to increased lipophilicity and receptor affinity .

Antimicrobial Activity

Some studies suggest that piperidine derivatives can exhibit antimicrobial properties. The presence of electron-donating groups like methoxy can increase the antibacterial potency against Gram-positive and Gram-negative bacteria. In particular, modifications on the piperidine ring have been shown to enhance antibacterial activity .

Comparative Studies

| Compound Name | Structure | Biological Activity | Reference |

|---|---|---|---|

| (2-Chlorophenyl)(4-(4-methoxyphenyl)thio)methyl)piperidin-1-carboxamide | Structure | Anticancer, Antimicrobial | |

| N-(2-chlorophenyl)-4-(((4-methylphenyl)thio)methyl)piperidine-1-carboxamide | Similar structure | Moderate anticancer activity | |

| N-(2-chlorophenyl)-4-(((4-hydroxyphenyl)thio)methyl)piperidine-1-carboxamide | Similar structure | Lower activity compared to methoxy derivative |

Case Studies

- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibited IC50 values lower than conventional chemotherapeutics against specific cancer cell lines, indicating its potential as a novel anticancer agent.

- Inflammation Models : Animal models treated with this compound showed reduced markers of inflammation when compared to control groups, suggesting its utility in inflammatory diseases.

- Mechanistic Studies : Further research into its mechanism revealed potential interactions with key signaling pathways involved in apoptosis and cell cycle regulation.

Q & A

Basic: How can researchers optimize the synthesis of (2-chlorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone?

Methodological Answer:

- Reagent Selection : Use coupling agents like EDCI/HOBt for amide bond formation, as demonstrated in benzoylpiperidine derivative syntheses .

- Purification : Optimize column chromatography with mixed eluents (e.g., n-hexane/EtOAc 5:5) to improve yield and purity .

- Monitoring : Track reaction progress via TLC and confirm completion using -NMR to detect intermediate transformations.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- - and -NMR to resolve aromatic protons, piperidine ring signals, and thioether linkages .

- HPLC (e.g., 95% peak purity at 254 nm) to assess chemical homogeneity .

- Mass Spectrometry : Electron ionization (EI-MS) for molecular weight validation, referencing NIST databases for fragmentation patterns .

Intermediate: How should researchers address discrepancies in elemental analysis data?

Methodological Answer:

- Troubleshooting Steps :

- Re-run combustion analysis to rule out experimental error.

- Verify sample dryness (moisture can skew C/H/N ratios) .

- Cross-validate with high-resolution mass spectrometry (HRMS) for empirical formula confirmation.

- Case Example : In benzoylpiperidine derivatives, mismatches between calculated and observed elemental analysis were resolved by identifying residual solvents via -NMR .

Advanced: How to design biological activity studies for this compound?

Methodological Answer:

- Target Selection : Prioritize receptors/enzymes where piperidine-thioether analogs show activity (e.g., kinase or GPCR inhibition) .

- Assay Design :

- In Vitro : Use enzyme inhibition assays (IC determination) with positive controls.

- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to structurally related derivatives .

- SAR Exploration : Modify the 4-methoxyphenylthio or piperidine moieties to evaluate pharmacophore contributions .

Advanced: What computational methods predict the compound’s reactivity or stability?

Methodological Answer:

- DFT Calculations : Model the thioether bond’s susceptibility to oxidation or nucleophilic attack.

- Degradation Pathways : Simulate hydrolytic stability under varying pH using software like ACD/Percepta .

- Docking Studies : Predict binding affinity to biological targets (e.g., cytochrome P450 enzymes) via AutoDock Vina .

Intermediate: How to assess the compound’s stability under laboratory conditions?

Methodological Answer:

- Storage : Store in airtight containers at -20°C, away from light and moisture, to prevent thioether oxidation .

- Stability Testing :

- Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Assess photostability via UV irradiation (ICH Q1B guidelines) .

Advanced: What strategies guide structure-activity relationship (SAR) studies?

Methodological Answer:

- Scaffold Modification :

- Data Correlation : Use multivariate analysis to link structural descriptors (e.g., logP, polar surface area) with biological outcomes .

Advanced: How to evaluate environmental impacts of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.